![molecular formula C16H23N3O6S2 B10889950 2-[2-(2-Acetylamino-4-methylsulfanyl-butyryloxy)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B10889950.png)
2-[2-(2-Acetylamino-4-methylsulfanyl-butyryloxy)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(2-{[2-(ACETYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazole ring, an acetylamino group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[2-(ACETYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include ethyl acetate, acetyl chloride, and thiazole derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{[2-(ACETYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
ETHYL 2-[(2-{[2-(ACETYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{[2-(ACETYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
ETHYL 2-[(2-{[2-(ACETYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and may exhibit similar biological activities.
Acetylamino compounds: These compounds contain the acetylamino group and may have comparable chemical reactivity and biological properties.
Methylsulfanyl compounds: These compounds feature the methylsulfanyl group and may show similar chemical behavior and applications.
The uniqueness of ETHYL 2-[(2-{[2-(ACETYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H23N3O6S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-acetamido-4-methylsulfanylbutanoyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H23N3O6S2/c1-5-24-15(23)13-9(2)17-16(27-13)19-12(21)8-25-14(22)11(6-7-26-4)18-10(3)20/h11H,5-8H2,1-4H3,(H,18,20)(H,17,19,21) |
InChI Key |
GWMNUBBJWQWNOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)C(CCSC)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


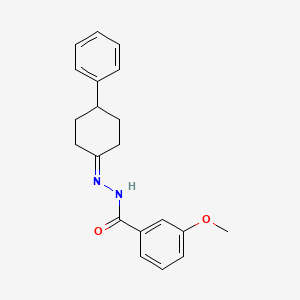
![(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10889869.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B10889894.png)
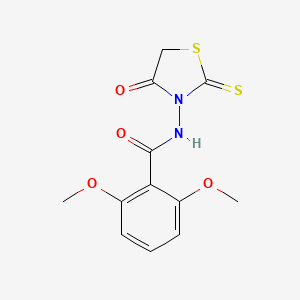
![2-(4-{(E)-[2-(3-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10889898.png)
![4-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10889904.png)
![N-tert-butyl-2-[(4-tert-butylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10889908.png)
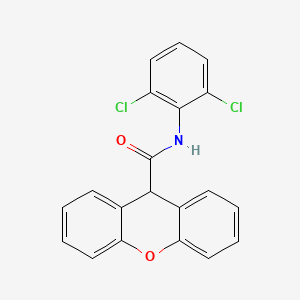
methanone](/img/structure/B10889917.png)
![1-(4-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889925.png)

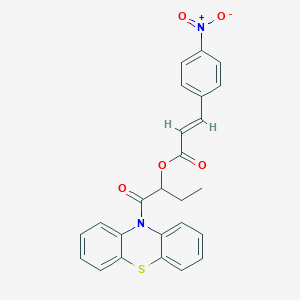
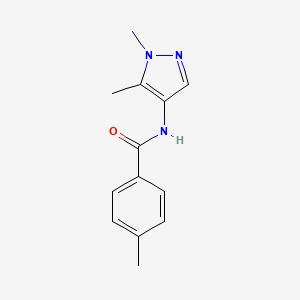
![2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone](/img/structure/B10889945.png)
